molecular formula C37H26N2 B14130053 N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine

Cat. No.: B14130053
M. Wt: 498.6 g/mol
InChI Key: TYOOJHCILXVTDS-UHFFFAOYSA-N
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Description

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine: is a complex organic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications. This compound features a combination of carbazole and fluorene moieties, which contribute to its distinctive chemical behavior and versatility in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Carbazole Moiety: The initial step involves the synthesis of the carbazole unit. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced to the carbazole moiety via a coupling reaction, such as Suzuki or Stille coupling, using palladium catalysts.

    Formation of the Fluorene Moiety: The fluorene unit is synthesized separately through Friedel-Crafts alkylation or acylation reactions.

    Final Coupling: The final step involves the coupling of the carbazole-phenyl intermediate with the fluorene unit using a suitable coupling reagent, such as a Grignard reagent or organolithium compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted carbazole and fluorene derivatives.

Scientific Research Applications

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Employed in the study of biological processes and as a fluorescent probe for imaging applications.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific molecular pathways.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent photophysical properties.

Mechanism of Action

The mechanism of action of N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-9H-fluoren-2-amine can be compared with other similar compounds, such as:

    N-(4-(9-Phenyl-9H-carbazol-3-yl)phenyl)-[1,1’-biphenyl]-4-amine: Similar in structure but with a biphenyl unit instead of a fluorene unit.

    4,4’-Bis(9H-carbazol-9-yl)biphenyl: Contains two carbazole units linked by a biphenyl moiety.

    3,6-Bis(9-phenyl-9H-carbazol-3-yl)-9H-carbazole: Features multiple carbazole units, enhancing its photophysical properties.

The uniqueness of this compound lies in its combination of carbazole and fluorene moieties, which impart distinct electronic and photophysical characteristics, making it highly valuable for various applications.

Properties

Molecular Formula

C37H26N2

Molecular Weight

498.6 g/mol

IUPAC Name

N-[4-(9-phenylcarbazol-3-yl)phenyl]-9H-fluoren-2-amine

InChI

InChI=1S/C37H26N2/c1-2-9-31(10-3-1)39-36-13-7-6-12-34(36)35-24-26(16-21-37(35)39)25-14-17-29(18-15-25)38-30-19-20-33-28(23-30)22-27-8-4-5-11-32(27)33/h1-21,23-24,38H,22H2

InChI Key

TYOOJHCILXVTDS-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC6=C(C=C5)N(C7=CC=CC=C76)C8=CC=CC=C8

Origin of Product

United States

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